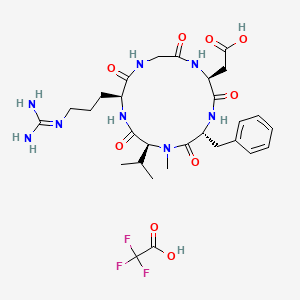

Cilengitide trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

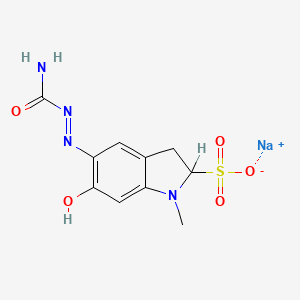

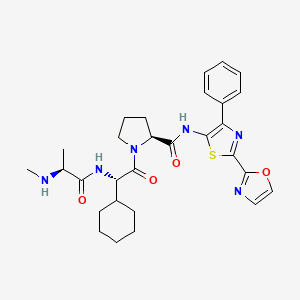

Cilengitide trifluoroacetate is a compound with the molecular formula C29H41F3N8O9 . It is a potent integrin inhibitor for αvβ3 receptor and αvβ5 receptor . It is also known by other names such as EMD 121974 and NSC 707544 .

Synthesis Analysis

Cilengitide was developed in the early 90s by a novel procedure, the spatial screening . This strategy resulted in c(RGDfV), the first superactive αvβ3 inhibitor . This cyclic peptide was later modified by N-methylation of one peptide bond to yield an even greater antagonistic activity in c(RGDf(N Me)V) .Chemical Reactions Analysis

Cilengitide, an αvβ3-integrin inhibitor, has been shown to inhibit cell viability and induce apoptosis in melanoma cell lines . It also decreased PD-L1 expression by reducing STAT3 phosphorylation in two melanoma cell lines .Physical And Chemical Properties Analysis

Cilengitide trifluoroacetate has a molecular weight of 702.7 g/mol . Its IUPAC name is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid .科学的研究の応用

Inhibitor of Integrin αvβ5

Cilengitide trifluoroacetic acid salt has been used as an inhibitor of integrin αvβ5 . Integrins are heterodimers of α and β chain .

Vascular Targeting Agent (VTA)

Cilengitide is a vascular targeting agent (VTA) that acts as an integrin antagonist . It selectively blocks activation of the αvβ3 and αvβ5 integrins .

Antitumor Activity

Cilengitide exhibits antitumor activity in glioblastoma multiforme tumors . This is a significant application given the aggressive nature of this type of brain tumor.

Improvement of Ischemia-Mediated Vascular Normalization and Blood Perfusion

Research has shown that antagonizing αvβ3 Integrin with Cilengitide improves ischemia-mediated vascular normalization and blood perfusion . This could have potential applications in the treatment of peripheral artery disease .

Modulation of Macrophage Infiltration and Polarization

Inhibition of αVβ3 integrin with Cilengitide has been found to modulate ischemia-induced angiogenesis, possibly through effects on macrophage infiltration and polarization . This suggests a novel role for αVβ3 integrin inhibition in the regulation of angiogenesis .

Inhibition of Tumor Growth, Invasion, and Angiogenesis

Cilengitide is speculated to inhibit tumor growth, invasion, and angiogenesis . This makes it a promising candidate for cancer therapy, particularly in the context of malignant gliomas .

作用機序

Target of Action

Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .

Mode of Action

Cilengitide trifluoroacetate functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .

Biochemical Pathways

It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .

Result of Action

Cilengitide trifluoroacetate exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)

![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)